(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds. It is characterized by the presence of a bromopyridine moiety and an alcohol functional group. The compound's systematic name reflects its stereochemistry and functional groups, indicating that it contains a chiral center.
This compound can be synthesized through various organic chemistry methods, particularly those involving the substitution reactions of pyridine derivatives. It may also be found in research settings where pyridine derivatives are utilized for medicinal chemistry or material science applications.
The compound is classified as an organic compound, specifically an alcohol due to the presence of the hydroxyl group (-OH). It also falls under the category of halogenated compounds because of the bromine atom attached to the pyridine ring.
The synthesis of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride can involve several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereoisomer. Reagents such as sodium borohydride or lithium aluminum hydride may be used in reduction processes.
The molecular formula for (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is C_8H_9BrN_2O·HCl. The compound features:
The compound has a molecular weight of approximately 232.53 g/mol. Its structural representation can be depicted using various chemical drawing software or through 3D modeling techniques, which help visualize its stereochemistry.
(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride can undergo several chemical reactions:
Each reaction requires specific conditions such as temperature, catalysts, and solvents to promote desired pathways while minimizing side reactions.
The mechanism of action for (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride largely depends on its interactions in biological systems:
Research into similar compounds suggests that halogenated pyridines can exhibit diverse biological activities, including antimicrobial and anticancer properties.
The physical properties of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride include:
Chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties would require experimental determination for precise values.
(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride finds applications in various scientific fields:
This compound exemplifies the versatility of halogenated organic compounds in both academic research and industrial applications.
The synthesis of enantiomerically pure (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride hinges on stereoselective reduction of the precursor ketone, 1-(3-bromopyridin-2-yl)ethan-1-one. Two primary methodologies achieve this:
Biocatalytic Reduction: NADH-dependent phenylacetaldehyde reductase (PAR) from Corynebacterium sp. ST-10 exhibits broad substrate specificity for aryl ketones, including pyridyl derivatives. PAR reduces the prochiral ketone to the (S)-alcohol with >96% enantiomeric excess (ee) under mild aqueous conditions (25°C, pH 7.0). This enzyme utilizes NADH as a cofactor, and coupling with a formate dehydrogenase regeneration system enables catalytic efficiency (0.1–0.5 mol% catalyst loading). PAR’s high tolerance for heteroaromatic moieties makes it ideal for pyridine-containing substrates, overcoming limitations of traditional alcohol dehydrogenases regarding solvent sensitivity and narrow scope [2].
Chemical Reduction (CBS Catalysis): In situ-generated oxazaborolidine catalysts offer complementary chemical reduction. Chiral lactam alcohols (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one) react rapidly with borane (BH₃·THF) to form the active oxazaborolidine-BH₃ complex. This catalyst reduces the ketone precursor in anhydrous ethereal solvents (e.g., THF, –20°C to 25°C), delivering the (S)-alcohol in 90–98% yield and 85–98% ee. Modifications, such as using p-iodophenoxyborane derivatives or 3,5-dimethylphenyl-substituted lactam alcohols, enhance enantioselectivity for challenging aliphatic ketones (up to 83% ee for primary alkyl types). The method provides reproducibility and avoids handling isolated, air-sensitive catalysts [4].
Table 1: Comparison of Enantioselective Reduction Methods for 1-(3-Bromopyridin-2-yl)ethan-1-one
Method | Catalyst System | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|---|
Biocatalytic | PAR/NADH/FDH | pH 7.0, 25°C, H₂O | >90 | >96 (S) | Aqueous phase; high chemo-/enantio-selectivity |
CBS Reduction (Standard) | Lactam alcohol/BH₃ (10 mol%) | THF, 25°C | 90–98 | 92–98 (S) | Broad solvent compatibility |
CBS (Modified) | 3,5-Dimethylphenyl-lactam/p-Iodophenoxyborane | Et₂O/DMF, –20°C | 74–85 | 83–90 (S) | Improved ee for aliphatic ketones |
Regioselective bromination at the pyridine C3 position is critical for synthesizing the ketone precursor. Key strategies include:
Electrophilic Aromatic Substitution (EAS): N-Bromosuccinimide (NBS) in dichloromethane or acetonitrile, catalyzed by Lewis acids (e.g., FeBr₃ or InCl₃), brominates 2-acetylpyridine at C3. This proceeds via in situ generation of Br⁺, with the Lewis acid coordinating to the pyridine nitrogen, enhancing ring electrophilicity and directing substitution meta to the acetyl group. Yields typically reach 70–85%, though overbromination requires careful stoichiometric control (1.05–1.2 eq NBS) [1].
One-Pot Bromination-Oxidation: Direct bromination of pyridine is challenged by low reactivity. A patented approach employs a bromine/hydrogen peroxide (H₂O₂) system in water with sodium hydroxide. Pyridine first forms N-bromopyridinium bromide, which undergoes nucleophilic substitution by bromide at C3 upon heating (80–100°C). Subsequent addition of H₂O₂ oxidizes the dihydropyridine intermediate, yielding 3-bromopyridine (60–75% yield). While step-economical, purification via distillation or extraction is needed [6].
Table 2: Bromination Methods for 3-Bromopyridine Synthesis
Method | Reagents & Conditions | Yield (%) | Regioselectivity | Key Consideration |
---|---|---|---|---|
NBS/Lewis Acid | NBS (1.1 eq), FeBr₃ (5 mol%), CH₂Cl₂, 25°C | 70–85 | C3 > C5 | Requires anhydrous conditions |
Br₂/H₂O₂/NaOH | Br₂, H₂O₂, NaOH, H₂O, 80–100°C | 60–75 | C3 exclusive | Aqueous phase; generates HBr byproduct |
Transitioning batch synthesis to continuous flow systems enhances efficiency and safety for large-scale production:
Reactor Design: Telescoped flow systems integrate bromination, ketone reduction, and salt formation. Bromination using NBS occurs in a corrosion-resistant PTFE-coated reactor (residence time: 5–10 min, 50°C), followed by inline quenching and extraction. The resultant 1-(3-bromopyridin-2-yl)ethan-1-one solution in THF is then mixed with a CBS catalyst stream (lactam alcohol/BH₃) in a micromixer before entering a packed-bed reactor containing immobilized PAR enzyme (retention time: 30 min, 25°C). This dual-chemical/biocatalytic approach maximizes throughput [1] [3].
Process Intensification: Nanoprecipitation via acid-base neutralization is employed for hydrochloride salt formation. Aqueous NaOH and HCl streams (0.1–0.5 N) merge with the alcoholic product solution in a confined impinging jet mixer (mixing time: <10 ms), inducing instantaneous crystallization of the hydrochloride salt. Salt additives (e.g., NaCl, 0.1–0.5 M) lower the critical micelle concentration (CMC) of polymeric stabilizers (e.g., Poloxamer 407), promoting nanoparticle formation (Z-average: 150–250 nm) and preventing Ostwald ripening. This yields a stable suspension with >95% drug loading and eliminates post-crystallization milling [3].
Converting the free base (S)-1-(3-Bromopyridin-2-yl)ethan-1-ol to its hydrochloride salt improves crystallinity and stability:
Reaction Mechanism: The tertiary alcohol group protonates under anhydrous conditions. Gaseous hydrogen chloride (HCl) is bubbled into an ethereal solution of the alcohol (0–5°C), forming an oxonium intermediate. Nucleophilic attack by chloride yields the ionic pair. Alternatively, concentrated hydrochloric acid (36% w/w) in polar aprotic solvents (e.g., acetone or ethyl acetate) facilitates proton transfer via a solvent-bridged associative transition state. The latter method avoids ether co-solvents but requires stringent water control to prevent hydrolysis [1].
Solvent and Supersaturation Control: Solvent polarity dictates crystal morphology and stability against disproportionation. Anisole/MTBE mixtures (1:3 v/v) produce high-surface-area crystals ideal for dissolution. Cooling (2–8°C) during crystallization and storage suppresses disproportionation (reversion to free base + HCl). Polymer stabilizers (5–10% w/v PVP/VA) adsorb onto nascent nanocrystals during acid-base neutralization, providing steric hindrance against aggregation and disproportionation. This maintains >98% salt integrity over 6 months at 25°C [3] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5